molecular formula C9H17NO3 B2486584 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid CAS No. 842972-27-4

3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid

Cat. No.: B2486584
CAS No.: 842972-27-4
M. Wt: 187.239
InChI Key: APRMLBQVNDDKNP-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a propionic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and propionic acid groups. One common method involves the use of esters of 3-oxocarboxylic acid, which undergoes a series of reactions including hydrogenation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, utilizing catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation reactions . The process is designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential therapeutic uses.

    Industry: It is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxymethyl-piperidin-1-yl)-propionic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and propionic acid groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in pharmacological research .

Properties

IUPAC Name

3-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c11-7-8-2-1-4-10(6-8)5-3-9(12)13/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMLBQVNDDKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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